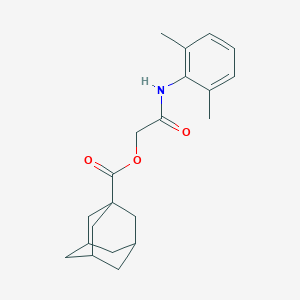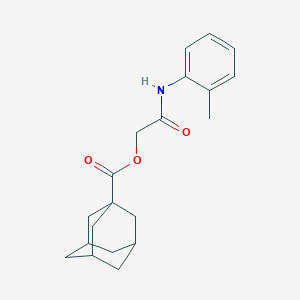![molecular formula C23H23N3O6S B305730 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305730.png)
2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide is a novel compound with potential applications in scientific research. This compound has been synthesized using a specific method and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide involves the inhibition of various enzymes and pathways involved in cancer cell growth, inflammation, and diabetes. It has been found to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in insulin signaling. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also improves insulin sensitivity and reduces blood glucose levels in diabetes. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide in lab experiments include its potential applications in cancer research, inflammation, and diabetes. It has also been found to have antioxidant properties, which can be useful in various studies. However, the limitations of using this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide in scientific research. One potential direction is the development of new derivatives of this compound with improved activity and selectivity. Another direction is the investigation of its potential applications in other disease areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide is a novel compound with potential applications in various scientific research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of 2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide involves the reaction of 2,4-thiazolidinedione with 2-amino-2-oxoethyl-4-methoxybenzoate in the presence of a catalyst. The resulting product is then reacted with 2,6-dimethylaniline to obtain the final compound.
Aplicaciones Científicas De Investigación
This compound has shown potential applications in various scientific research areas, including cancer research, inflammation, and diabetes. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In diabetes research, it has been found to improve insulin sensitivity and reduce blood glucose levels.
Propiedades
Nombre del producto |
2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide |
|---|---|
Fórmula molecular |
C23H23N3O6S |
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H23N3O6S/c1-13-5-4-6-14(2)21(13)25-20(28)11-26-22(29)18(33-23(26)30)10-15-7-8-16(17(9-15)31-3)32-12-19(24)27/h4-10H,11-12H2,1-3H3,(H2,24,27)(H,25,28)/b18-10+ |
Clave InChI |
JCEUICLRABJWSY-VCHYOVAHSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)N)OC)/SC2=O |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)N)OC)SC2=O |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)N)OC)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)
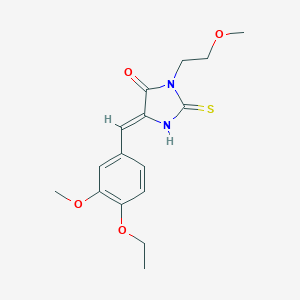
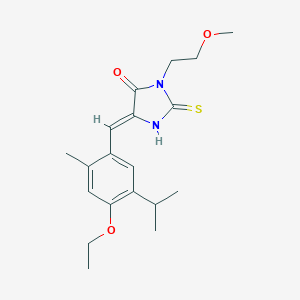
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)
![3-(2-Methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305655.png)
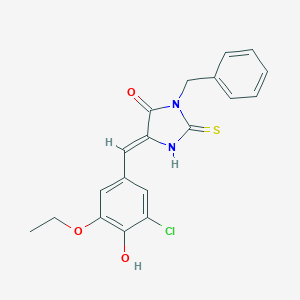
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
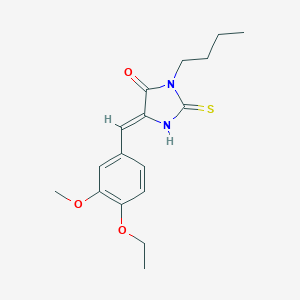
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate](/img/structure/B305664.png)
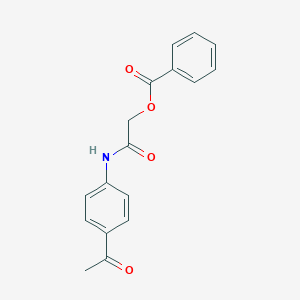
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)
